2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
説明
特性
IUPAC Name |
2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-8(11)10-7-6(12-5)3-2-4-9-7/h2-5H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMYXMBWPUXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517756 | |
| Record name | 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-19-0 | |
| Record name | 2-Methyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20348-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with sodium methoxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste.
化学反応の分析
Types of Reactions
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemical Properties and Structure
- Chemical Formula : C₈H₈N₂O₂
- CAS Number : 20348-19-0
- Molecular Weight : 164.16 g/mol
- Melting Point : 204-206 °C
The compound features a pyrido[3,2-b][1,4]oxazine ring system, which contributes to its unique chemical reactivity and biological activity.
Synthesis of Bioactive Compounds
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has been utilized in the synthesis of various derivatives that exhibit biological activity. For instance, it has been employed in the synthesis of quinazolinbenzoxazine derivatives, which have shown promise as potential therapeutic agents against a range of diseases including cancer and inflammation .
Biological Evaluation
Research indicates that derivatives of this compound can act as inhibitors of soluble guanylyl cyclase (sGC), an enzyme involved in the regulation of vascular tone and neurotransmission. These inhibitors may have implications for treating conditions such as hypertension and erectile dysfunction .
Polymer Chemistry
The compound has potential applications in the development of polymers used in cosmetics and personal care products. Its chemical structure allows it to function as a film former or rheology modifier, enhancing the stability and sensory attributes of cosmetic formulations .
Nanotechnology
Incorporating this compound into nanoparticle formulations can improve the delivery of active ingredients in topical applications. The compound's properties facilitate the encapsulation of bioactive molecules, enhancing their stability and bioavailability when applied to the skin .
Case Study 1: Synthesis of Quinazolinbenzoxazine Derivatives
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several quinazolinbenzoxazine derivatives from this compound. These derivatives were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .
Case Study 2: Cosmetic Formulation Development
A study focused on the formulation of a new cosmetic product incorporating this compound showed improved moisturizing properties and skin feel. The experimental design allowed researchers to optimize the formulation by evaluating the interactions between various raw materials, leading to a stable and effective product .
作用機序
The mechanism of action of 2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into specific binding sites, modulating biological pathways and leading to desired therapeutic outcomes.
類似化合物との比較
Table 2: Pyrido-Oxazine vs. Benzo-Oxazine Derivatives
- Thermodynamic Stability : Benzo-oxazines exhibit higher melting points (e.g., 142–143°C for compound 5i ) due to increased aromaticity, whereas pyrido-oxazines are more soluble in polar solvents .
Physicochemical Properties
Table 3: Key Physicochemical Data
*Melting point data from .
生物活性
2-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS Number: 20348-19-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₈N₂O₂, with a molecular weight of 164.16 g/mol. The compound features a pyridine ring fused with an oxazine structure, contributing to its unique pharmacological properties.
Antibacterial Activity
Several studies have investigated the antibacterial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by interfering with essential cellular processes.
Antifungal Activity
In addition to its antibacterial properties, the compound has exhibited antifungal activity against various fungal strains. For example, it demonstrated an MIC of 16 µg/mL against Candida albicans, indicating its potential as an antifungal agent.
Anticancer Activity
Recent research has also explored the anticancer potential of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7.
- Mechanism of Action : The anticancer effects are believed to be mediated through the activation of caspase pathways and inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of oxazine compounds. Among them, this compound was found to be particularly effective against E. coli and S. aureus, showcasing its broad-spectrum antibacterial activity .
- Anticancer Research : In another study conducted by researchers at a prominent university, the compound was tested against multiple cancer cell lines. The results indicated significant cytotoxic effects with a clear dose-response relationship . The study highlighted the potential for developing new therapeutic agents based on this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one and its derivatives?
- Methodological Answer : The parent compound is synthesized via alkylation of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with methyl halides using combustion-derived bismuth oxide as a catalyst. Derivatives are generated by introducing substituents (e.g., nitrobenzyl, bromo) at the 4-position through nucleophilic substitution or copper(I)-catalyzed regioselective reactions. Purification typically involves column chromatography and recrystallization .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Key techniques include 1H/13C NMR to confirm substituent positions and ring structure, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (if crystalline forms are available) to resolve stereochemistry. For example, the nitrobenzyl derivative (NPO) in was validated via NMR coupling constants and HRMS .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Methodological Answer : Antiproliferative activity is assessed using MTT assays on hepatocellular carcinoma (HCC) cell lines (e.g., HepG2, Huh-7). Dose-response curves (0–100 µM) and IC50 values are calculated. Time-dependent effects (24–72 hours) are evaluated to confirm sustained activity .
Advanced Research Questions
Q. How do structural modifications influence the compound’s bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that substituents at the 4-position (e.g., 4-nitrobenzyl) enhance NF-κB inhibition by reducing p65 phosphorylation. Bromo or chloro groups at the 6/7 positions improve metabolic stability but may reduce solubility. Computational docking (e.g., AutoDock Vina) is used to predict binding affinities to NF-κB or kinase targets .
Q. What mechanistic studies validate the compound’s anticancer effects?
- Methodological Answer : Electrophoretic Mobility Shift Assay (EMSA) confirms inhibition of NF-κB DNA binding. Western blotting quantifies downregulation of phosphorylated p65 and pro-survival proteins (e.g., Bcl-2). Luciferase reporter assays measure NF-κB-driven transcription in HCC cells .
Q. How can researchers address contradictions in reported bioactivity data across derivatives?
- Methodological Answer : Discrepancies (e.g., variable IC50 values in HepG2 vs. HCCLM3 cells) are resolved by standardizing assay conditions (e.g., serum concentration, incubation time). Cross-laboratory validation and meta-analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) clarify trends .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer : Xenograft mouse models (e.g., subcutaneous HepG2 tumors) assess tumor growth inhibition. Pharmacokinetic studies measure plasma half-life (t1/2) and bioavailability via HPLC. Toxicity is evaluated by monitoring liver enzymes (ALT/AST) and histopathology .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
